3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-6-8-14(9-7-12)20-19-21-16(11-24-19)15-10-13-4-2-3-5-17(13)23-18(15)22/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWVPGQFMOYGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with p-toluidine and a thiazole derivative under specific conditions. One common method includes:
Starting Materials: 4-hydroxycoumarin, p-toluidine, and a thiazole derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as silica-supported tungstosilisic acid, under reflux conditions in a suitable solvent like methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and coumarin rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Biological Activity
3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that integrates the structural features of thiazole and coumarin. This compound has garnered attention due to its diverse biological activities, including potential applications in treating diseases such as cancer and Alzheimer's disease. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
- IUPAC Name : 3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one
- Molecular Formula : C19H14N2O2S
- Molecular Weight : 334.392 g/mol
- CAS Number : 33856-06-3
The biological activity of this compound primarily involves its interaction with various biochemical pathways, particularly:
- Acetylcholinesterase Inhibition : Compounds with a coumarin-thiazole structure have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The compound's binding affinity to AChE suggests it may enhance acetylcholine levels, potentially improving cognitive function .
- Antimicrobial and Antifungal Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties, suggesting that this compound could be effective against various pathogens.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Method of Evaluation | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | In vitro assays | 2.7 | |
| Antimicrobial | Zone of inhibition | Variable | |
| Antifungal | Growth inhibition | Variable |
Case Studies
- Alzheimer's Disease Research : A study focused on synthesizing coumarin-thiazole derivatives demonstrated that this compound exhibited strong AChE inhibitory activity with an IC50 value of 2.7 µM, indicating its potential as a therapeutic agent for Alzheimer's disease .
- Antimicrobial Studies : Various derivatives of thiazole have been tested for their antimicrobial properties, showing effectiveness against a range of bacterial and fungal strains. The presence of the thiazole moiety in this compound likely contributes to its enhanced biological activity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is slightly soluble in water but soluble in organic solvents like alcohol and ether.
- Distribution : Its distribution profile suggests potential bioavailability for therapeutic applications.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
